

Spectroscopic Characterization of Phe-Gly-Gly: An In-depth Technical Guide

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Compound of Interest

Compound Name: Phe-Gly-Gly

CAS No.: 23576-42-3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of the tripeptide Phenylalanyl-glycyl-glycine (**Phe-Gly-Gly**). The methodologies and data presented herein are essential for researchers and professionals involved in peptide chemistry, drug discovery, and development, where precise structural and conformational analysis is paramount.

Introduction to Phe-Gly-Gly

Phe-Gly-Gly is a simple tripeptide composed of L-phenylalanine and two glycine residues.^[1] Its study provides fundamental insights into peptide structure, folding, and interactions. The spectroscopic techniques detailed in this guide are crucial for elucidating its primary sequence, conformational states, and behavior in various environments.

Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and sequence of peptides like **Phe-Gly-Gly**.^[2] Electrospray ionization (ESI) and matrix-assisted

laser desorption/ionization (MALDI) are common ionization methods for peptide analysis.[2][3]

Quantitative Data

| Parameter | Value | Source |
|-------------------|-----------------|--------|
| Molecular Formula | C13H17N3O4 | [1] |
| Molecular Weight | 279.29 g/mol | [1] |
| Monoisotopic Mass | 279.12190603 Da | [1] |

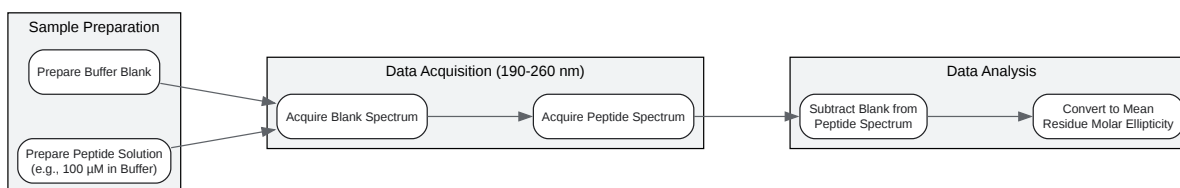
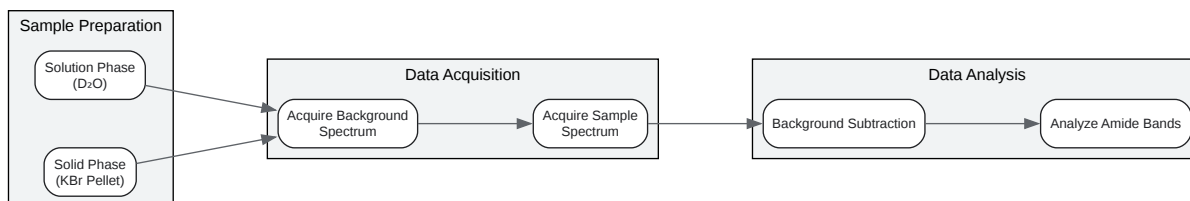
Tandem mass spectrometry (MS/MS) of **Phe-Gly-Gly** would yield characteristic b- and y-ion series, confirming the amino acid sequence. While specific fragmentation data for **Phe-Gly-Gly** is not detailed in the provided search results, the fragmentation pattern of the related dipeptide Phe-Gly shows characteristic ions.[4][5]

Experimental Protocol: LC-MS/MS Analysis

A general workflow for the analysis of peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is as follows:[6]

- Sample Preparation: Dissolve the **Phe-Gly-Gly** sample in a suitable solvent, such as 0.1% formic acid in water.
- Chromatographic Separation: Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18). Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).[6]
- Mass Spectrometry:
 - Ionize the eluting peptide using electrospray ionization (ESI).[6]
 - Perform a full scan (MS1) to detect the precursor ion of **Phe-Gly-Gly** (m/z 280.1287 for $[M+H]^+$).
 - Select the precursor ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[7]

- Acquire the tandem mass spectrum (MS2) to observe the fragment ions.
- Data Analysis: Analyze the MS/MS spectrum to identify the b- and y-ions, which confirms the peptide sequence.



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